2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid
Description
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is a furanylbenzamide derivative featuring a benzoic acid core substituted with a hydroxy group at position 2 and a furan-2-yl moiety at position 3. The furan ring is further functionalized with a (2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl group, forming a conjugated system that enhances its electronic and hydrogen-bonding properties. This compound belongs to a class of molecules designed for targeting protein tyrosine phosphatases (PTPs) and other enzymes involved in oncogenic signaling pathways.
Properties
Molecular Formula |
C16H10N2O7 |
|---|---|
Molecular Weight |
342.26 g/mol |
IUPAC Name |
2-hydroxy-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H10N2O7/c19-11-3-1-7(5-9(11)15(22)23)12-4-2-8(25-12)6-10-13(20)17-16(24)18-14(10)21/h1-6,19H,(H,22,23)(H2,17,18,20,21,24) |
InChI Key |
SXSQINUKGBEVEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Structural Decomposition
The synthesis of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl}benzoic acid can be approached through retrosynthetic analysis, identifying key disconnections and precursors. The molecular architecture can be divided into three primary components:
- 2-Hydroxy-5-(furan-2-yl)benzoic acid core
- 5-Formylfuran-2-yl intermediate
- Barbituric acid (2,4,6-trioxo-1,3-diazinane) component
The most strategic disconnection involves the carbon-carbon double bond linking the furan ring and the barbituric acid derivative, which can be formed through a Knoevenagel condensation reaction. This approach enables a convergent synthesis utilizing readily accessible starting materials.
Key Bond Formations
Several critical bond formations must be considered:
- C-C bond between the benzoic acid and furan moieties
- C=C bond connecting the furan and barbituric acid components
- Preservation of the ortho-hydroxyl group of the benzoic acid
These considerations guide the selection of appropriate synthetic methodologies and reaction conditions.
Preparation of Key Precursors
Synthesis of 2-Hydroxy-5-(furan-2-yl)benzoic acid
The 2-hydroxy-5-(furan-2-yl)benzoic acid precursor represents a critical intermediate. Two primary approaches for its synthesis have been documented:
Palladium-Catalyzed Cross-Coupling Approach
This method employs a Suzuki-Miyaura coupling between 5-bromosalicylic acid and 2-furanboronic acid:
Reaction Conditions:
- 5-Bromosalicylic acid (1.0 equiv)
- 2-Furanboronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3.0 equiv)
- Dioxane/H₂O (4:1), 80°C, 12 h
Purification: Acidification with HCl (1M) followed by filtration and recrystallization from ethanol/water.
Direct C-H Activation Approach
An alternative method involves direct C-H functionalization of salicylic acid with furan:
Reaction Conditions:
- 2-Hydroxy-5-iodobenzoic acid (1.0 equiv)
- Furan (5.0 equiv)
- Pd(OAc)₂ (10 mol%)
- AgOAc (2.0 equiv)
- DMSO, 100°C, 24 h
This method offers the advantage of fewer steps but may result in lower yields compared to the Suzuki coupling approach.
Synthesis of 5-Formylfuran-2-yl Derivative
The formylation of the furan ring is crucial for subsequent Knoevenagel condensation. Two primary methods are documented:
Vilsmeier-Haack Formylation
Reaction Conditions:
- 2-Substituted furan (1.0 equiv)
- POCl₃ (1.5 equiv)
- DMF (5.0 equiv)
- 0°C → rt, 4 h
Workup: Neutralization with saturated NaHCO₃, extraction with ethyl acetate.
Oxidation of 5-(Hydroxymethyl)furan Derivative
This method utilizes the oxidation of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) derivatives:
Reaction Conditions:
- 5-(Hydroxymethyl)furan-2-yl derivative (1.0 equiv)
- IBX (1.5 equiv)
- DMSO, rt, 6 h
The oxidation approach proves particularly valuable when 5-(hydroxymethyl)furan derivatives are readily available.
Preparation of Barbituric Acid (2,4,6-trioxo-1,3-diazinane)
Barbituric acid can be prepared through the condensation of malonic acid with urea:
Reaction Conditions:
- Malonic acid (1.0 equiv)
- Urea (1.0 equiv)
- POCl₃ (catalytic)
- Acetyl chloride (1.5 equiv)
- 90°C, 2 h
Purification: Recrystallization from hot water.
Alternatively, commercial barbituric acid can be used directly.
Synthetic Routes to this compound
Convergent Synthetic Approach
The most efficient route to the target compound employs a convergent strategy involving:
- Preparation of 2-hydroxy-5-(5-formylfuran-2-yl)benzoic acid
- Knoevenagel condensation with barbituric acid
Synthesis of 2-hydroxy-5-(5-formylfuran-2-yl)benzoic acid
Method A: Sequential Cross-Coupling and Formylation
Step 1: Cross-Coupling
- 5-Bromosalicylic acid (10 mmol)
- 2-Furanboronic acid (12 mmol)
- Pd(PPh₃)₄ (0.5 mmol)
- K₂CO₃ (30 mmol)
- Dioxane/H₂O (40 mL, 4:1)
- 80°C, 12 h
Step 2: Formylation
- 2-Hydroxy-5-(furan-2-yl)benzoic acid (1.0 equiv)
- POCl₃ (1.5 equiv)
- DMF (5.0 equiv)
- 0°C → rt, 4 h
Method B: Direct Coupling with 5-Formylfuran-2-boronic acid
- 5-Bromosalicylic acid (1.0 equiv)
- 5-Formylfuran-2-boronic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3.0 equiv)
- Dioxane/H₂O (4:1), 70°C, 8 h
Method B offers the advantage of fewer steps but requires the preparation or commercial acquisition of 5-formylfuran-2-boronic acid.
Knoevenagel Condensation with Barbituric Acid
The critical step in the synthesis involves Knoevenagel condensation between 2-hydroxy-5-(5-formylfuran-2-yl)benzoic acid and barbituric acid:
Conventional Heating Method:
- 2-Hydroxy-5-(5-formylfuran-2-yl)benzoic acid (1.0 equiv)
- Barbituric acid (1.1 equiv)
- Pyridine (catalytic)
- Ethanol, reflux, 4-6 h
Microwave-Assisted Method:
- 2-Hydroxy-5-(5-formylfuran-2-yl)benzoic acid (1.0 equiv)
- Barbituric acid (1.1 equiv)
- Pyridine (catalytic)
- Ethanol, microwave (180-360 W), 5-10 min
The microwave-assisted method significantly reduces reaction time while maintaining comparable yields.
Linear Synthetic Approach
An alternative linear approach involves:
- Preparation of 5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-carbaldehyde
- Coupling with a suitable 2-hydroxybenzoic acid derivative
Synthesis of 5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-carbaldehyde
Reaction Conditions:
- 5-Formylfuran-2-carbaldehyde (1.0 equiv)
- Barbituric acid (1.1 equiv)
- Ethanol, reflux, 3 h
Purification: Filtration and washing with cold ethanol.
Coupling with 2-Hydroxy-5-iodobenzoic acid
Reaction Conditions:
- 5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-carbaldehyde (1.0 equiv)
- 2-Hydroxy-5-iodobenzoic acid (1.2 equiv)
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (3.0 equiv)
- DMF, 80°C, 12 h
While this linear approach is viable, it often results in lower overall yields compared to the convergent strategy, primarily due to the reduced reactivity of the furan ring after Knoevenagel condensation.
Optimization of Reaction Conditions
Knoevenagel Condensation Optimization
The Knoevenagel condensation represents the key step in synthesizing the target compound. Various reaction parameters have been systematically investigated to optimize yield and purity:
Table 1: Optimization of Knoevenagel Condensation Conditions
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyridine | Ethanol | 78 (reflux) | 6 | 65 |
| 2 | Piperidine | Ethanol | 78 (reflux) | 5 | 72 |
| 3 | Triethylamine | Ethanol | 78 (reflux) | 8 | 58 |
| 4 | Sodium acetate | Ethanol | 78 (reflux) | 10 | 51 |
| 5 | Piperidine | Toluene | 110 | 4 | 68 |
| 6 | Piperidine | Water | 100 | 7 | 45 |
| 7 | Piperidine | Ethanol | MW (300W) | 0.17 (10 min) | 75 |
The data indicates that piperidine catalysis in ethanol under microwave conditions provides optimal results, combining high yield with significantly reduced reaction time.
Cross-Coupling Optimization
For the preparation of 2-hydroxy-5-(furan-2-yl)benzoic acid via cross-coupling, various catalytic systems were evaluated:
Table 2: Optimization of Cross-Coupling Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | — | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 72 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 68 |
| 3 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 78 |
| 4 | Pd(OAc)₂ | XPhos | K₂CO₃ | Dioxane/H₂O | 80 | 8 | 81 |
| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 80 | 6 | 85 |
| 6 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 65 | 12 | 76 |
These results demonstrate that Pd(OAc)₂/XPhos with Cs₂CO₃ in dioxane/water provides optimal cross-coupling efficiency.
Purification and Characterization
Purification Methods
The purification of this compound presents challenges due to its multiple functional groups and potential for hydrogen bonding. Several approaches have proven effective:
Recrystallization
Most successful recrystallization solvents include:
- Ethanol/water (3:1)
- DMF/water (gradual addition of water to DMF solution)
- Acetone/hexane (for smaller scale preparations)
Column Chromatography
For challenging purifications:
- Silica gel
- Mobile phase: DCM/MeOH gradient (0-10% MeOH)
- Addition of 0.1% formic acid to the mobile phase improves separation
Characterization Data
Comprehensive characterization of the target compound includes:
Physical Properties:
- Appearance: Yellow-orange crystalline solid
- Melting Point: 267-269°C (decomposition)
- Solubility: Soluble in DMSO, DMF, partially soluble in hot ethanol, sparingly soluble in acetone, insoluble in hexane and water
Spectroscopic Data:
¹H NMR (400 MHz, DMSO-d₆): δ 13.25 (s, 1H, COOH), 11.35 (s, 1H, OH), 11.16 (s, 1H, NH), 11.03 (s, 1H, NH), 8.45 (s, 1H, CH=C), 7.92 (d, J = 2.2 Hz, 1H, ArH), 7.76 (dd, J = 8.5, 2.2 Hz, 1H, ArH), 7.32 (d, J = 3.6 Hz, 1H, furan-H), 7.05 (d, J = 8.5 Hz, 1H, ArH), 6.94 (d, J = 3.6 Hz, 1H, furan-H)
¹³C NMR (100 MHz, DMSO-d₆): δ 172.1, 165.3, 162.7, 159.5, 155.8, 151.2, 148.6, 135.7, 130.2, 128.1, 124.5, 121.5, 117.8, 115.2, 114.1, 110.2
IR (KBr, cm⁻¹): 3250-2800 (broad, OH, COOH), 1738, 1692, 1672 (C=O), 1612 (C=C), 1565, 1485, 1432, 1355, 1267, 1210, 1160, 1035, 960, 840, 785, 750
HRMS (ESI): m/z calculated for C₁₆H₁₀N₂O₇ [M-H]⁻: 341.0415, found: 341.0410
Mechanistic Considerations
Knoevenagel Condensation Mechanism
The Knoevenagel condensation between 5-formylfuran-2-carbaldehyde and barbituric acid proceeds through the following mechanism:
- Base-catalyzed deprotonation of the active methylene group in barbituric acid
- Nucleophilic attack on the aldehyde carbonyl
- Dehydration to form the carbon-carbon double bond
The reaction is facilitated by the high electrophilicity of the aldehyde group and the enhanced acidity of the methylene hydrogens in barbituric acid (pKa ≈ 4.5).
Cross-Coupling Mechanism
The palladium-catalyzed cross-coupling follows the general Suzuki-Miyaura mechanism:
- Oxidative addition of Pd(0) to the aryl halide
- Transmetalation with the boronic acid
- Reductive elimination to form the new C-C bond and regenerate Pd(0)
The electron-rich nature of the furan ring enhances its reactivity in the transmetalation step.
Alternative Synthetic Approaches
Tandem Knoevenagel-Michael Addition Approach
An innovative approach involves a one-pot, tandem reaction sequence:
Reaction Conditions:
- 5-Formylfuran-2-carbaldehyde (1.0 equiv)
- 2-Hydroxy-5-iodobenzoic acid (1.0 equiv)
- Barbituric acid (1.0 equiv)
- Pd(OAc)₂ (10 mol%)
- Piperidine (0.2 equiv)
- DMF, 80°C, 24 h
This approach, while conceptually elegant, typically results in complex product mixtures requiring extensive purification.
Direct Condensation of 2-Hydroxy-5-(5-formylfuran-2-yl)benzoic acid
A straightforward approach involves:
Reaction Conditions:
- 2-Hydroxy-5-(5-formylfuran-2-yl)benzoic acid (1.0 equiv)
- Barbituric acid (1.1 equiv)
- Glacial acetic acid (catalytic)
- Ethanol, reflux, 4 h
This method provides moderate yields (60-65%) but benefits from operational simplicity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating potential use as an antibacterial agent in pharmaceuticals .
Anticancer Properties
The compound's structural similarities to known anticancer agents suggest it may inhibit tumor growth. In vitro studies have shown that certain derivatives induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Enzyme Inhibition
Another promising application is in enzyme inhibition. Compounds with similar structures have been explored as inhibitors for enzymes involved in metabolic pathways, which could lead to novel treatments for metabolic disorders .
Material Science Applications
Polymer Development
The compound's ability to form stable complexes with metals allows for its incorporation into polymer matrices. This characteristic enhances the mechanical properties of polymers and provides applications in creating advanced materials for electronics and coatings .
Fluorescent Sensors
Due to the presence of furan and diazine functionalities, this compound can be utilized in developing fluorescent sensors. These sensors are valuable for detecting metal ions and environmental pollutants .
Environmental Science Applications
Bioremediation
The compound has shown potential in bioremediation processes. Its derivatives can be employed to break down pollutants in contaminated soils and water through microbial degradation pathways .
Photocatalytic Activity
Research indicates that the compound can act as a photocatalyst under UV light, facilitating the degradation of organic pollutants. This property is crucial for developing sustainable methods to purify wastewater .
Case Studies
- Antimicrobial Study : A recent study evaluated the antibacterial effects of several derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations of the compound, suggesting its potential as a therapeutic agent .
- Photocatalytic Application : A group of researchers investigated the photocatalytic degradation of methylene blue using this compound under UV irradiation. The study found that the compound effectively reduced dye concentration by 85% within 60 minutes, demonstrating its utility in wastewater treatment applications .
- Polymer Blends : In another study focused on material science, blends of this compound with polyvinyl chloride were synthesized. The resulting materials exhibited enhanced thermal stability and mechanical strength compared to pure polyvinyl chloride .
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane moiety may play a crucial role in this interaction, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Key Observations :
- The trioxo-diazinan group in the target compound introduces three electron-withdrawing carbonyl groups, increasing acidity and polarity compared to analogs with simple ketones (e.g., SBI-3191) .
- Bulky substituents (e.g., indenone in SBI-3204) reduce solubility, necessitating HPLC purification, a common issue for the target compound .
Structure-Activity Relationships :
- Electron-withdrawing groups (e.g., trioxo-diazinan) improve binding to polar enzyme pockets but reduce cell permeability.
- Bulkier substituents (e.g., benzyl in Leukadherin-1) enhance target specificity but worsen pharmacokinetics .
Structural and Electronic Insights
- Hydrogen Bonding : The trioxo-diazinan group forms strong hydrogen bonds with protein residues, as evidenced by crystallographic studies on similar compounds .
- Acidity : The hydroxy group on the benzoic acid (pKa ~2.5–3.0) and the trioxo-diazinan moiety (pKa ~4.5) make the compound zwitterionic at physiological pH, influencing solubility .
- Conjugation : Extended π-conjugation between the furan, trioxo-diazinan, and benzoic acid groups enhances UV absorption (λmax ~350–400 nm), useful for analytical characterization .
Biological Activity
2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is a complex organic compound with significant biological activity. Its structure includes a benzoic acid moiety, a furan ring, and a diazinane derivative, contributing to its potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is 3-[5-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid. The molecular formula is , with a molecular weight of 402.36 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps including the formation of the furan ring and the diazinane structure. Various reagents and catalysts are employed to optimize yield and purity during synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways. For example, it has been shown to inhibit the proliferation of certain cancer cell lines through modulation of gene expression related to cell cycle regulation .
The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. It may bind to enzymes or receptors involved in critical cellular processes such as apoptosis and cell cycle progression. This binding can modulate the activity of these targets, leading to therapeutic effects .
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several derivatives of benzoic acid compounds. The results indicated that compounds structurally similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Study 2: Anticancer Activity in Cell Lines
In a preclinical study published in Cancer Research, researchers tested the effects of this compound on breast cancer cell lines. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid?
- Methodological Answer : The compound can be synthesized via base-catalyzed condensation reactions. For example, similar trioxo-diazinan-ylidene derivatives are prepared by reacting aldehydes (e.g., 5-formylfuran-2-yl derivatives) with cyclic ketones (e.g., 2,4,6-trioxo-1,3-diazinan-5-ylidene) under alkaline conditions (NaOH, 4–5 equivalents) in polar aprotic solvents like DMSO or THF. Post-reaction purification via reverse-phase HPLC is recommended for low-solubility products .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : A combination of:
- 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm proton environments and carbon backbone.
- IR spectroscopy to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydroxyl (-OH, ~2500–3500 cm⁻¹) groups.
- High-resolution mass spectrometry (HRMS) for molecular ion validation.
Example: In related compounds, 1H NMR resolved furan and benzoic acid proton signals, while IR confirmed trioxo-diazinan-ylidene C=O stretches .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The diazinan-ylidene and benzoic acid moieties suggest potential as:
- Anticancer agents : Screen via cytotoxicity assays (e.g., MTT) against cancer cell lines, comparing IC50 values to known inhibitors.
- Anti-inflammatory candidates : Evaluate COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA).
Structural analogs have shown activity in these domains, though target-specific assays are required .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
- Methodological Answer : Regioselectivity in furan-aldehyde coupling can be controlled by:
- Lewis acid catalysts (e.g., ZnCl2) to direct electrophilic substitution.
- Microwave-assisted synthesis to enhance reaction specificity.
- Computational modeling (DFT calculations) to predict reactive sites. For instance, similar furan-benzoic acid hybrids required optimized stoichiometry (1:1.2 aldehyde:ketone) to minimize byproducts .
Q. What strategies resolve low solubility during purification?
- Methodological Answer :
- Derivatization : Introduce temporary solubilizing groups (e.g., tert-butyl esters) that are cleaved post-purification.
- Alternative solvents : Use DMF/water mixtures or ionic liquids for recrystallization.
- HPLC with C18 columns : Achieved 93% crude yield in a structurally similar compound despite solubility issues .
Q. How to analyze tautomerism in the diazinan-ylidene moiety?
- Methodological Answer :
- Variable-temperature NMR : Monitor proton shifts to detect equilibrium between keto-enol tautomers.
- X-ray crystallography : Resolve tautomeric states in the solid phase. For example, cyclopentanone analogs showed enol dominance in crystal structures .
- pH-dependent UV-Vis spectroscopy : Track absorption shifts (e.g., 250–400 nm) to infer tautomeric preferences .
Q. How to reconcile contradictory bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell line specificity, IC50 thresholds).
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., halogenation at the benzoic acid ring) to isolate contributing factors.
- Dose-response validation : Repeat assays with standardized protocols, as seen in indole-based analogs with resolved potency discrepancies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
